2-Amino-4-methylpentan-1-ol
Overview
Description
2-Amino-4-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol . It is also known by other names such as 1-Pentanol, 2-amino-4-methyl- and (S)-(+)-Leucinol . This compound is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-methylpentan-1-ol can be synthesized through various methods. One common synthetic route involves the reduction of 2-amino-4-methylpentanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-amino-4-methylpentanenitrile using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
2-Amino-4-methylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpentan-1-ol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in enzymatic reactions and providing insights into enzyme kinetics and mechanisms . In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Amino-4-methylpentan-1-ol can be compared with other similar compounds, such as:
2-Amino-3-methylbutanol: Another chiral amino alcohol with a similar structure but different stereochemistry and reactivity.
2-Amino-4-methylhexanol: A longer-chain analog with different physical and chemical properties.
2-Amino-4-methylpentanoic acid: The carboxylic acid analog, which can be reduced to form this compound.
These compounds share similar functional groups but differ in their carbon chain length, stereochemistry, and reactivity, making this compound unique in its applications and properties.
Properties
IUPAC Name |
2-amino-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936859 | |
Record name | (+/-)-Leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502-32-9, 53448-09-2, 16369-17-8 | |
Record name | Leucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methylpentan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-Leucinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Leucinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Leucinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Amino-4-methylpentan-1-ol labeled with different isotopes in this study?
A1: The researchers aimed to develop multiple isotopologues of their CX3CR1 antagonist, which incorporates this compound as a structural element []. Introducing stable and radioactive isotopes like ¹⁴C, ³H, and ²H at specific positions within this compound allows for tracking the compound's fate in various experiments. These labeled versions enable researchers to study the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of the antagonist and develop sensitive analytical methods for quantifying the compound in biological samples [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.